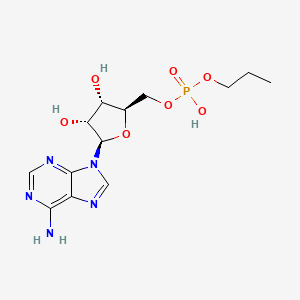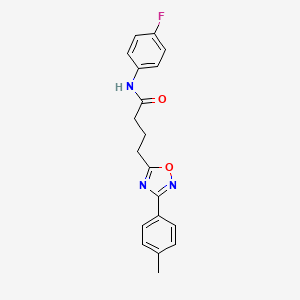
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide, also known as FMA-1, is a novel compound that has gained significant attention in scientific research. It is a small molecule that has been synthesized for its potential use in various applications, including drug discovery and development.
Mechanism of Action
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide also inhibits the activity of the proteasome, a protein complex that is involved in protein degradation. Additionally, N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to inhibit the activity of the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis, a process of programmed cell death, in cancer cells. N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has also been shown to have neuroprotective effects and can prevent oxidative stress-induced damage to neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide is its broad-spectrum activity against various diseases and conditions. N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to have anticancer, antiviral, and antibacterial activity, making it a promising candidate for drug discovery and development. However, one of the limitations of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide in vivo.
Future Directions
There are several future directions for research on N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide. One area of research is to further investigate the mechanism of action of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide. Understanding how N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide exerts its biological effects can help to identify potential targets for drug development. Another area of research is to optimize the synthesis method of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide to increase yields and purity. Additionally, further studies are needed to determine the safety and efficacy of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide in vivo, including in animal models and clinical trials. Finally, N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide can be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
In conclusion, N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide is a novel compound that has gained significant attention in scientific research. It has shown promising results as a potential drug candidate for various diseases and conditions. Further research is needed to fully understand the mechanism of action of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide and to determine its safety and efficacy in vivo.
Synthesis Methods
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide is synthesized using a multi-step process that involves the reaction of furan-2-carboxaldehyde with 2-hydroxy-3-(methylamino)benzaldehyde to form the intermediate compound. The intermediate compound is then reacted with pivaloyl chloride to yield N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide. The synthesis method has been optimized to produce high yields of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide with high purity.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been extensively studied for its potential use in drug discovery and development. It has been shown to have anticancer, antiviral, and antibacterial activity. N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to have neuroprotective effects and can prevent oxidative stress-induced damage to neurons.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-dimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-20(2,3)19(24)22(13-16-8-6-10-25-16)12-15-11-14-7-4-5-9-17(14)21-18(15)23/h4-11H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHKHFBYTCIDAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CC1=CC=CO1)CC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2,2-dimethyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B7712869.png)
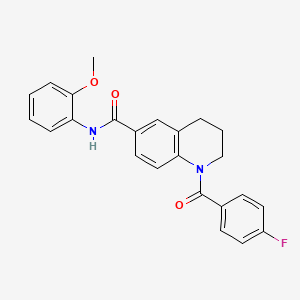
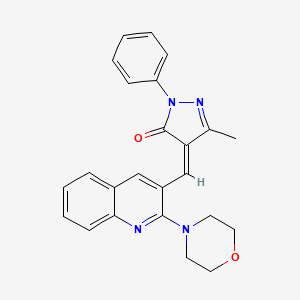

![N-(3-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712900.png)
![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)
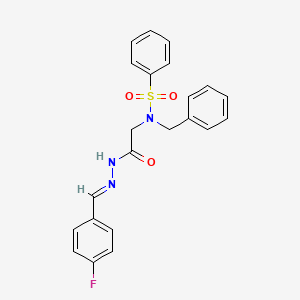
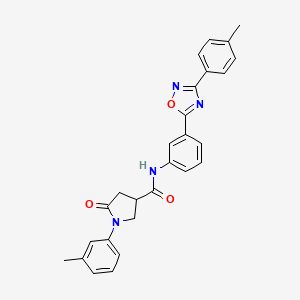
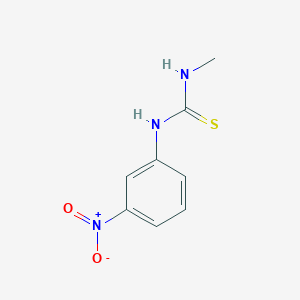
![2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712960.png)
